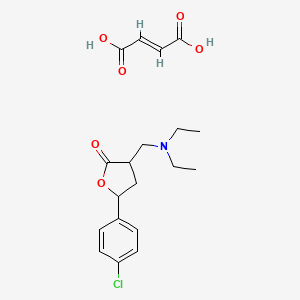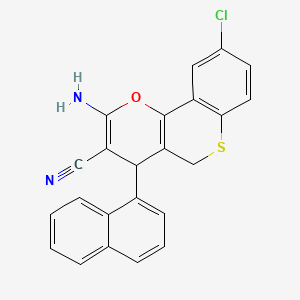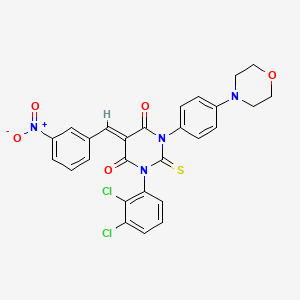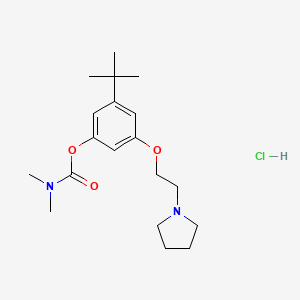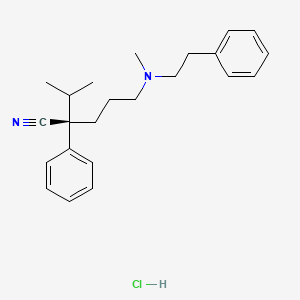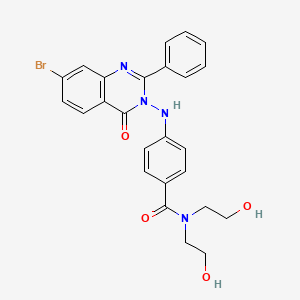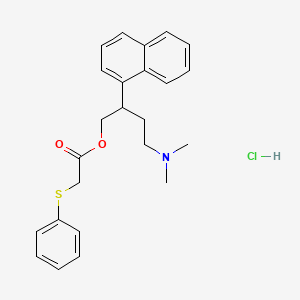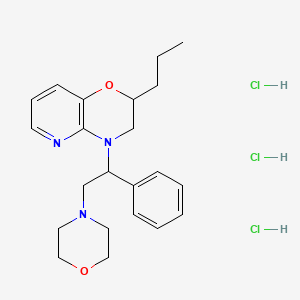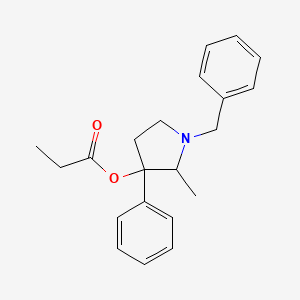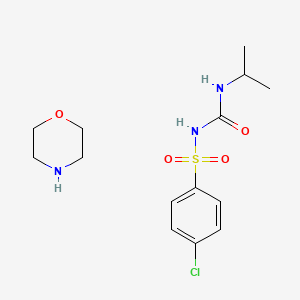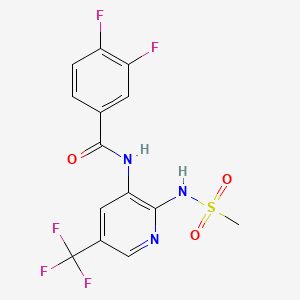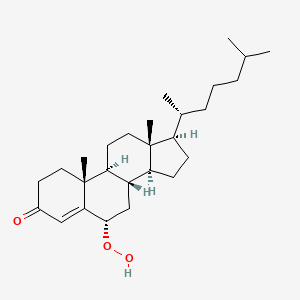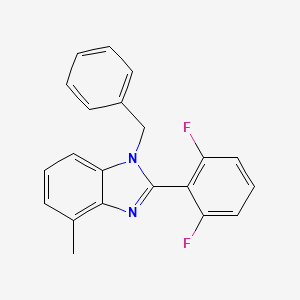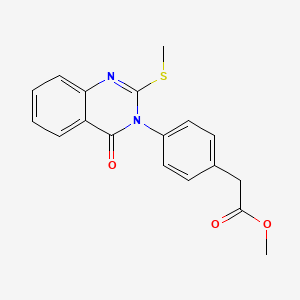
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzeneacetic acid moiety with a quinazolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the methylthio group and the benzeneacetic acid moiety. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
科学的研究の応用
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is unique due to the presence of the quinazolinone core and the methylthio group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. For example, the quinazolinone core is known for its ability to interact with a wide range of biological targets, making it a valuable scaffold in medicinal chemistry.
特性
CAS番号 |
102037-97-8 |
|---|---|
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 2-[4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3S/c1-23-16(21)11-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-2/h3-10H,11H2,1-2H3 |
InChIキー |
ITXMZPQVRYGSBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


